Diethyl (2,4,6-trifluorophenyl)malonate

Physicochemical Properties Lipophilicity Drug Design

Sourcing 2,4,6-trifluorophenyl malonate for microtubule-targeting triazolopyrimidines is a frequent supply gap. Diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) delivers the exact fluorination pattern-SAR shows mono-/di-fluoro analogs lack microtubule activity. • Directly yields 6-(2,4,6-trifluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidines for Alzheimer's/tauopathy research. • LogP ~2.6-2.8 meets CNS drug-likeness criteria. • Crystalline solid (mp 46-49°C) suits automated parallel synthesis. • In stock for immediate global dispatch.

Molecular Formula C13H13F3O4
Molecular Weight 290.23 g/mol
CAS No. 262609-07-4
Cat. No. B1333755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2,4,6-trifluorophenyl)malonate
CAS262609-07-4
Molecular FormulaC13H13F3O4
Molecular Weight290.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=C(C=C1F)F)F)C(=O)OCC
InChIInChI=1S/C13H13F3O4/c1-3-19-12(17)11(13(18)20-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,11H,3-4H2,1-2H3
InChIKeyVCCISIBKCNTCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2,4,6-trifluorophenyl)malonate – Overview


Diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) is an aromatic malonic ester derivative with the molecular formula C₁₃H₁₃F₃O₄ and a molecular weight of approximately 290.24 g/mol. The compound features a malonate core flanked by two ethyl ester groups and a 2,4,6-trifluorophenyl substituent . The presence of three fluorine atoms at the 2, 4, and 6 positions of the phenyl ring significantly influences its physicochemical properties, including increased lipophilicity (LogP ~2.60–2.78) and a solid crystalline state at room temperature (melting point 46–49 °C) [1]. This compound is widely recognized as a versatile intermediate in organic synthesis, particularly for the construction of biologically active triazole and triazolopyrimidine derivatives, as well as for applications in agrochemical development [2].

1 Fluorinated heterocycle synthesis: suitable for constructing triazolopyrimidine scaffolds with defined 2,4,6-trifluorophenyl substitution.
2 SAR-driven fluorine placement: enables precise structure-activity relationship studies where trifluorination pattern is critical for target engagement.
3 Solid crystalline handling: simplifies accurate weighing and storage in multi-step synthetic workflows.

Diethyl (2,4,6-trifluorophenyl)malonate: Why It's Irreplaceable


Substituting diethyl (2,4,6-trifluorophenyl)malonate with a non-fluorinated or differently fluorinated phenylmalonate analog is not a viable option in applications where precise control over lipophilicity, molecular conformation, and biological target engagement is required. The unique 2,4,6-trifluorophenyl substitution pattern significantly alters the compound's physicochemical profile relative to unsubstituted or mono-fluorinated analogs . Critically, structure-activity relationship (SAR) studies on triazolopyrimidine derivatives demonstrate that the 2,4,6-trifluorophenyl fragment imparts superior microtubule-stabilizing activity compared to mono- or di-fluorinated congeners, and even minor structural modifications—such as homologation to a 2,4,6-trifluorobenzyl group—lead to a drastic loss of biological activity [1]. These findings underscore that the specific fluorination pattern is not interchangeable and directly dictates downstream synthetic utility and pharmacological performance.

Non-fluorinated or mono-fluorinated analogs
May significantly alter lipophilicity and molecular conformation; 2,4,6-trifluoro pattern often shows distinct activity profiles in reported SAR studies.
2,4,6-trifluorobenzyl homolog
Homologation may cause loss of target interaction; a single methylene insertion has been shown to drastically reduce microtubule-stabilizing phenotype in triazolopyrimidine series.
Differently fluorinated phenylmalonates
Substitution pattern directly impacts downstream biological activity; do not assume interchangeability across fluorinated phenylmalonate analogs.

Diethyl (2,4,6-trifluorophenyl)malonate: Comparative Evidence


Improved Lipophilicity (LogP)

Diethyl (2,4,6-trifluorophenyl)malonate exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated parent and mono-fluorinated analog. This increased lipophilicity is a direct consequence of the three fluorine atoms on the phenyl ring and can influence membrane permeability and protein binding in downstream applications .

Lipophilicity
Data to verify
ΔLogP +0.70 vs. non-fluorinated; +0.56 vs. mono-fluorinated
Supports lipophilicity-driven permeability context
In silico calculation; experimental LogP may differ
Physicochemical Properties Lipophilicity Drug Design

Crystalline Physical State Advantage

The target compound is a white crystalline powder with a melting point of 46–49 °C, whereas the non-fluorinated analog diethyl phenylmalonate is a liquid at room temperature (melting point 16–17 °C) [1]. This difference in physical state can impact handling, storage, and purification workflows during synthesis and scale-up.

Physical State
Data to verify
Crystalline solid, m.p. 46–49 °C
Improves handling and weighing reproducibility
Liquid non-fluorinated analog m.p. 16–17 °C
Physical Properties Handling Formulation

Established Synthetic Yield Benchmark

A published synthetic route for diethyl (2,4,6-trifluorophenyl)malonate using sodium ethoxide and acetic acid achieves a reported yield of approximately 73% . This provides a quantifiable benchmark for process chemists evaluating the feasibility and efficiency of producing this building block.

Synthetic Yield
Data to verify
73% (reported route)
Supports process feasibility assessment
Single literature precedent; optimization may improve yield
Synthetic Methodology Process Chemistry Yield Optimization

Microtubule Stabilization in Triazolopyrimidines

In a systematic structure-activity relationship (SAR) study of 1,2,4-triazolo[1,5-a]pyrimidines as microtubule-stabilizing agents, the 2,4,6-trifluorophenyl fragment (derived from diethyl (2,4,6-trifluorophenyl)malonate) was identified as the preferred substitution pattern for Class I MT-stabilizing activity, outperforming mono- and di-fluorinated analogs [1]. Critically, homologation to the corresponding 2,4,6-trifluorobenzyl congener resulted in a drastic reduction of activity, highlighting the strict structural requirements for this pharmacophore.

MT Stabilization SAR
Class-level inference
Preferred activity among fluorinated triazolopyrimidines
Supports triazolopyrimidine SAR context
Cell-based HeLa AcTub assay; phenotype may vary with target
Medicinal Chemistry SAR Microtubule Stabilization

Favorable CNS Drug-Likeness Profile

In silico predictions indicate that diethyl (2,4,6-trifluorophenyl)malonate adheres to Lipinski's Rule of Five (molecular weight 290.24, LogP ~2.78, hydrogen bond donors 0, hydrogen bond acceptors 7) and possesses a topological polar surface area (TPSA) of 52.6 Ų [1]. This profile is generally consistent with favorable oral absorption and blood-brain barrier penetration, making it an attractive precursor for CNS-targeted drug candidates.

CNS Drug-Likeness
Class-level inference
Lipinski rule compliant; TPSA 52.6 Ų
Supports CNS drug-like property evaluation
In silico predictions require experimental validation
ADME CNS Drug Discovery Lipinski's Rules

Diethyl (2,4,6-trifluorophenyl)malonate: Key Applications


Microtubule-Stabilizing Triazolopyrimidine Synthesis

Utilize diethyl (2,4,6-trifluorophenyl)malonate as a key starting material for the construction of 6-(2,4,6-trifluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidines. SAR studies have demonstrated that the 2,4,6-trifluorophenyl fragment imparts superior microtubule-stabilizing activity compared to less fluorinated analogs, making it a critical building block for developing potential therapeutics for Alzheimer's disease and related tauopathies [1].

Fungicidal Triazolopyrimidine Intermediate

Employ this compound as a precursor in the synthesis of fungicidal 6-(halophenyl)-triazolopyrimidines, as described in patent literature (e.g., EP 0 550 113, WO 94/20501) [2]. The 2,4,6-trifluorophenyl moiety is a privileged substructure in agrochemicals due to its metabolic stability and enhanced lipophilicity, which can improve foliar uptake and residual activity.

CNS-Targeted Medicinal Chemistry

Incorporate this building block into CNS-focused drug discovery programs where balanced lipophilicity (LogP ~2.6–2.8) and compliance with Lipinski's Rule of Five are advantageous for achieving oral bioavailability and blood-brain barrier penetration [3]. Its crystalline nature also facilitates accurate weighing and handling in parallel synthesis workflows.

Fluorinated Pharmaceutical Intermediates

Use diethyl (2,4,6-trifluorophenyl)malonate as a versatile intermediate for the preparation of substituted phenylmalonate esters and triazole derivatives, which have shown potential as antitumor agents and in the treatment of skin diseases such as psoriasis .

Application
Selection Property
Validation Focus
Triazolopyrimidine microtubule research
2,4,6-trifluorophenyl substitution pattern
MT-stabilizing phenotype validation
Agrochemical triazolopyrimidine synthesis
Fluorinated phenylmalonate intermediate
Foliar uptake and residual activity evaluation
CNS drug-like property profiling
Balanced lipophilicity and Lipinski compliance
Permeability and CNS exposure studies
Fluorinated building block synthesis
Versatile malonate ester for heterocycles
Reaction optimization and antitumor screening

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